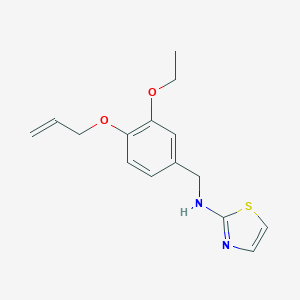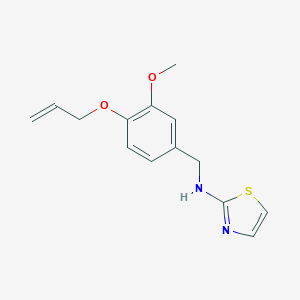
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a complex organic compound with a molecular formula of C19H12BrClN4O. This compound is characterized by the presence of a benzamide group substituted with bromine and a benzotriazole moiety substituted with chlorine and phenyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves multi-step organic reactions. One common method involves the bromination of benzamide followed by the introduction of the benzotriazole moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The benzotriazole moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl structures.
Aplicaciones Científicas De Investigación
2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can bind to specific sites on proteins, modulating their activity and function. The bromine and chlorine atoms can also participate in interactions with other molecules, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
- 2-bromo-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-4-yl)benzamide
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C19H12BrClN4O |
|---|---|
Peso molecular |
427.7 g/mol |
Nombre IUPAC |
2-bromo-N-(6-chloro-2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H12BrClN4O/c20-14-9-5-4-8-13(14)19(26)22-16-11-18-17(10-15(16)21)23-25(24-18)12-6-2-1-3-7-12/h1-11H,(H,22,26) |
Clave InChI |
WMPJZEJLEICCQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283459.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)


![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)
![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B283468.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283470.png)
![3-{[4-(Allyloxy)-3-bromo-5-ethoxybenzyl]amino}benzoicacid](/img/structure/B283473.png)
![3-{[4-(Allyloxy)-3-bromo-5-methoxybenzyl]amino}benzoic acid](/img/structure/B283474.png)
![3-{[3-(Allyloxy)benzyl]amino}benzoicacid](/img/structure/B283477.png)
![3-{[2-(Allyloxy)-3-ethoxybenzyl]amino}benzoic acid](/img/structure/B283478.png)
![3-{[2-(Allyloxy)-3-methoxybenzyl]amino}benzoic acid](/img/structure/B283479.png)
